molecular formula C19H22ClN3O4 B6474667 5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one CAS No. 2640835-12-5

5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B6474667
CAS No.: 2640835-12-5
M. Wt: 391.8 g/mol
InChI Key: YMHVTLGMGSBTSP-UHFFFAOYSA-N
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Description

5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one is a compound of significant interest in the fields of chemistry and pharmacology. This molecule, with its complex structure and diverse functional groups, has shown potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through a multi-step reaction process involving the following stages:

  • Synthesis of 3-chloropyridin-4-yl methanol: : The initial step involves the chlorination of pyridine, followed by reduction to form 3-chloropyridin-4-yl methanol.

  • Formation of the piperidine moiety: : Reacting the 3-chloropyridin-4-yl methanol with piperidine-1-carbonyl chloride under anhydrous conditions facilitates the formation of the piperidine moiety.

  • Cyclization and final assembly: : The piperidine derivative is then reacted with 4-methoxy-1-methyl-1,2-dihydropyridin-2-one in the presence of a base to complete the cyclization process and form the final compound.

Industrial Production Methods: Industrial production would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to optimize reaction times and yields. It would also ensure high purity through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

  • Oxidation: : It can undergo oxidation reactions, potentially forming various N-oxide derivatives.

  • Reduction: : Reduction reactions might target the chloropyridine or the carbonyl groups, leading to corresponding amines or alcohols.

  • Substitution: : The chlorine atom in the pyridine ring can be replaced by other nucleophiles, forming a variety of substituted derivatives.

Common Reagents and Conditions:
  • Oxidation: : KMnO4, H2O2, or m-CPBA in the presence of a solvent like acetic acid.

  • Reduction: : LiAlH4, NaBH4, or hydrogenation over Pd/C.

  • Substitution: : Sodium azide, thiols, or amines in solvents like DMSO or DMF.

Major Products Formed:
  • Oxidation yields N-oxides.

  • Reduction gives amines or alcohols.

  • Substitution leads to various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound serves as a versatile intermediate in organic synthesis, particularly in the creation of complex heterocyclic structures.

Biology and Medicine:
  • Pharmacological Studies: : Its unique structure makes it a candidate for drug development, potentially acting on specific receptors or enzymes.

  • Biological Probes: : It can be used to study biological pathways involving its molecular targets.

Industry:
  • Agriculture: : Possible use as a pesticide or herbicide due to its biochemical activity.

  • Material Science:

Mechanism of Action

The compound exerts its effects by interacting with molecular targets such as enzymes or receptors. The piperidine and pyridine moieties facilitate binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involve complex biochemical interactions that are subject to ongoing research.

Comparison with Similar Compounds

Uniqueness: This compound is unique due to the combination of its piperidine and pyridine groups, coupled with the methoxy and carbonyl functionalities, which are less commonly found together in similar structures.

List of Similar Compounds:
  • 5-(3-Chloropyridin-4-yl)-4-methoxy-1-methylpiperidine

  • 3-Chloropyridin-4-yl-piperidine-1-carboxylate

  • 4-Methoxy-1-methyl-1,2-dihydropyridin-2-one derivatives

By providing a detailed exploration of 5-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidine-1-carbonyl)-4-methoxy-1-methyl-1,2-dihydropyridin-2-one, this article aims to highlight its importance and potential in various scientific and industrial applications.

Properties

IUPAC Name

5-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidine-1-carbonyl]-4-methoxy-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4/c1-22-11-14(17(26-2)9-18(22)24)19(25)23-7-4-13(5-8-23)12-27-16-3-6-21-10-15(16)20/h3,6,9-11,13H,4-5,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMHVTLGMGSBTSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)N2CCC(CC2)COC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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